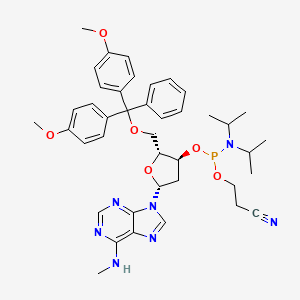
N6-Methyl-dAphosphoramidite
Descripción general
Descripción
Aplicaciones Científicas De Investigación
RNA Epigenetics and m6A Modification
N6-Methyl-dAphosphoramidite is primarily associated with RNA epigenetics. The most abundant modification in mRNA, N6-methyladenosine (m6A), occurs at an average of 2–3 sites per animal mRNA molecule . Researchers study proteins that introduce and bind m6A, which are linked to diseases. Efficient synthesis of oligonucleotides containing m6A is essential for understanding its biological roles.
Oligonucleotide Therapeutics
N6-Methyl-dAphosphoramidite is valuable in the development of oligonucleotide therapeutics. These therapeutic molecules can target specific genes or RNA sequences, offering potential treatments for various diseases. Customized oligonucleotides synthesized using this compound can be used for diagnostics, research, and even as therapeutic agents .
PCR-Based Pathogen Identification
Polymerase chain reaction (PCR) is a key technology for pathogen identification, including viruses like SARS-CoV-2. N6-Methyl-dAphosphoramidite is relevant in designing PCR primers and probes for detecting specific genetic sequences in pathogens .
RNA Vaccines and Therapies
As RNA-based vaccines and therapies gain prominence, N6-Methyl-dAphosphoramidite plays a role in synthesizing modified RNA sequences for vaccine development and personalized medicine.
Mecanismo De Acción
Target of Action
N6-Methyl-dAphosphoramidite is primarily used in the synthesis of oligodeoxyribonucleotides . Oligodeoxyribonucleotides are short DNA molecules that play crucial roles in research, diagnostics, and therapeutics .
Mode of Action
N6-Methyl-dAphosphoramidite interacts with its targets, the oligodeoxyribonucleotides, through a process known as methylation . Methylation is a biological process where a methyl group is added to a molecule, in this case, the adenine of the oligodeoxyribonucleotide . This methylation can affect the function and behavior of the oligodeoxyribonucleotides .
Biochemical Pathways
The biochemical pathways affected by N6-Methyl-dAphosphoramidite are those involved in the synthesis and function of oligodeoxyribonucleotides . The methylation of adenine can influence various RNA metabolism processes that affect the fate of cells, including cancer development . Therefore, the pathways affected by N6-Methyl-dAphosphoramidite could have significant downstream effects on cellular function and disease progression .
Pharmacokinetics
It’s known that the compound is used in vitro and is soluble in dmso . Its bioavailability would be dependent on the method of delivery when used in research or therapeutic applications .
Result of Action
The molecular and cellular effects of N6-Methyl-dAphosphoramidite’s action are primarily seen in its role in the synthesis of methylated oligodeoxyribonucleotides . The methylation of adenine in these molecules can influence their stability, splicing, export, translation, and decay . These changes can have significant effects on cellular function and could potentially be leveraged for therapeutic purposes .
Action Environment
The action, efficacy, and stability of N6-Methyl-dAphosphoramidite can be influenced by various environmental factors. For instance, the compound should be stored at 4°C, away from moisture and light, to maintain its stability . Furthermore, the compound’s solubility can be affected by the solvent used, with DMSO being recommended . These factors must be carefully controlled to ensure the effective use of N6-Methyl-dAphosphoramidite in the synthesis of oligodeoxyribonucleotides .
Propiedades
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50N7O6P/c1-28(2)48(29(3)4)55(52-23-11-22-42)54-35-24-37(47-27-46-38-39(43-5)44-26-45-40(38)47)53-36(35)25-51-41(30-12-9-8-10-13-30,31-14-18-33(49-6)19-15-31)32-16-20-34(50-7)21-17-32/h8-10,12-21,26-29,35-37H,11,23-25H2,1-7H3,(H,43,44,45)/t35-,36+,37+,55?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWRBAYAPDVZGR-JNTXQERPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50N7O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N6-Methyl-dAphosphoramidite | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2632756.png)
![6-(2,4-Dimethoxyphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2632757.png)
![octahydro-2H-cyclopenta[b][1,4]oxazepine](/img/structure/B2632758.png)


![N-(3,4-dimethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![4-[benzyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2632767.png)

![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)

